molecular formula C16H16ClN3O4 B2904904 (E)-2-(4-chlorophenoxy)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)acetamide CAS No. 391893-87-1

(E)-2-(4-chlorophenoxy)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)acetamide

Cat. No. B2904904
CAS RN: 391893-87-1
M. Wt: 349.77
InChI Key: BNIGCPJKAWAOHM-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-chlorophenoxy)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)acetamide is a useful research compound. Its molecular formula is C16H16ClN3O4 and its molecular weight is 349.77. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Heterocyclic Compounds : Research has shown that compounds with similar structural motifs can undergo reactions with carboxylic acid hydrazides to produce 3-substituted 2-acyl-6-aryl-3-hydroxy-2,3-dihydropyridazin-4(1H)-ones, highlighting the versatility of these compounds in synthesizing diverse heterocyclic structures with potential pharmaceutical relevance (E. N. Koz’minykh et al., 2007).

  • Novel Derivatives for Biological Probes : Alpha-nitro ketone derivatives, including those structurally related to our compound of interest, have been synthesized for use as probes in studying the nicotinic acetylcholine receptor interactions in Drosophila, demonstrating the compound's utility in neurobiological research (Nanjing Zhang et al., 2004).

  • Antimicrobial Activity : Derivatives of similar compounds have shown significant antimicrobial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents. This highlights the importance of structural modification in enhancing biological activity (Arvind Kumar & A. Mishra, 2015).

Biological Applications

  • Astrochemistry : The study of acetamide (a compound with an amide bond and relevance to interstellar chemistry) underlines the role of compounds with amide bonds in astrochemical processes, including the formation of complex organic molecules (COM) in interstellar mediums. This research provides a foundation for understanding the chemical evolution of organic molecules in space (K. Haupa et al., 2020).

  • Photovoltaic Efficiency : Studies on benzothiazolinone acetamide analogs, related to the compound of interest, have explored their potential use in dye-sensitized solar cells (DSSCs). These studies indicate the compounds' abilities to act as photosensitizers, offering insights into their application in renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-11-2-5-14(24-11)8-19-20-15(21)9-18-16(22)10-23-13-6-3-12(17)4-7-13/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIGCPJKAWAOHM-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.